![molecular formula C11H25Cl2N3O B1441173 2-[4-(4-哌啶基)-1-哌嗪基]-1-乙醇二盐酸盐 CAS No. 1220035-51-7](/img/structure/B1441173.png)
2-[4-(4-哌啶基)-1-哌嗪基]-1-乙醇二盐酸盐
描述
科学研究应用
疼痛管理研究
2-[4-(4-哌啶基)-1-哌嗪基]-1-乙醇二盐酸盐: 已被研究用于其在疼痛管理中的潜力。 研究人员已经探索了它在调节NaV1.7通道中的作用,NaV1.7通道对于感知疼痛至关重要 。 通过靶向CRMP2-Ubc9相互作用,该化合物在减少临床前模型中的疼痛方面显示出希望,而不会产生与直接NaV1.7阻滞剂相关的副作用 .
药物合成
哌啶部分是该化合物的一个核心成分,在药物合成中具有重要意义。 哌啶衍生物存在于二十多种药物类别中 。 该化合物的结构允许开发快速且经济高效的方法来合成生物活性哌啶,这在制药行业中至关重要 .
抗癌研究
包括2-[4-(4-哌啶基)-1-哌嗪基]-1-乙醇二盐酸盐在内的哌啶衍生物已被研究其抗癌特性。 研究表明,哌啶单独使用或与新型药物联合使用时,可以作为针对各种癌症的潜在临床药物 。 它已被证明可以调节建立癌症必不可少的几种关键信号通路 .
生化分析
Biochemical Properties
2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor. This binding can lead to either inhibition or activation of the enzyme, depending on the specific biochemical pathway involved .
Cellular Effects
The effects of 2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can impact metabolic pathways by altering the activity of key enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to the active site of enzymes or receptors, forming stable complexes that alter the enzyme’s activity. This binding can lead to conformational changes in the enzyme or receptor, affecting its function. Additionally, 2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth. At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished efficacy or increased toxicity .
Metabolic Pathways
2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can modulate the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby affecting the overall metabolic flux. These interactions can lead to changes in metabolite levels, influencing cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments. The distribution of the compound can affect its efficacy and toxicity, as it determines the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of 2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism .
属性
IUPAC Name |
2-(4-piperidin-4-ylpiperazin-1-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11;;/h11-12,15H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFZBXFZYXNRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1441092.png)

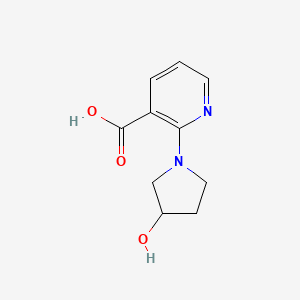
![2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid](/img/structure/B1441100.png)
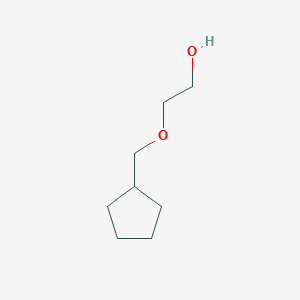
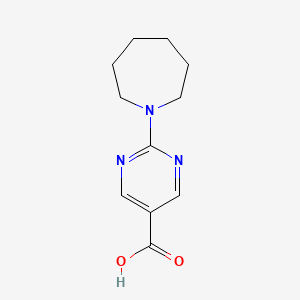

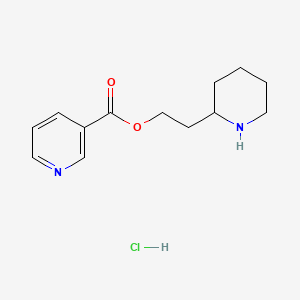
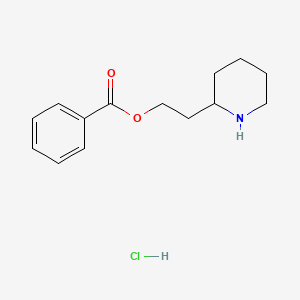

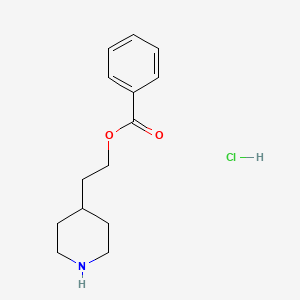
![2-[(3-Hydroxypropyl)amino]isonicotinic acid](/img/structure/B1441111.png)
![2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441112.png)
